molecular formula C12H13N3O B1430621 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 143467-58-7

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B1430621
CAS No.: 143467-58-7
M. Wt: 215.25 g/mol
InChI Key: GPYNAJFNHMYAPP-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine is an organic compound with the molecular formula C12H13N3O This compound is characterized by a pyrimidine ring substituted with a 4-amine group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 4-methoxybenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-methoxybenzylamine reacts with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Formation of 6-[(4-Hydroxyphenyl)methyl]pyrimidin-4-amine.

    Reduction: Formation of 6-[(4-Aminophenyl)methyl]pyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Methoxyphenyl)methyl]pyrimidin-2-amine
  • 6-[(4-Methoxyphenyl)methyl]pyrimidin-5-amine
  • 6-[(4-Methoxyphenyl)methyl]pyrimidin-3-amine

Uniqueness

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the amine group at the 4-position, combined with the 4-methoxyphenylmethyl group, provides distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Biological Activity

Introduction

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine, also known by its CAS number 143467-58-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of interactions with biological systems, making it a candidate for further exploration in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a methoxyphenylmethyl group. This configuration is significant as the presence of the methoxy group can influence the compound's solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O
Molecular Weight218.25 g/mol
CAS Number143467-58-7
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

Case Study: Cytotoxicity Evaluation

In a comparative study, this compound was evaluated alongside other pyrimidine derivatives against various cancer cell lines. The results showed promising cytotoxic effects, particularly at specific concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that certain pyrimidine derivatives possess inhibitory effects against bacterial strains such as Enterococcus faecalis and Staphylococcus aureus. The presence of the methoxy group may enhance these effects by improving membrane permeability or by acting on specific bacterial enzymes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways crucial for bacterial growth.
  • Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.

Absorption and Distribution

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its moderate lipophilicity imparted by the methoxy group. This property facilitates its distribution across biological membranes.

Toxicological Studies

Toxicity assessments have shown that while lower concentrations yield therapeutic effects, higher doses may lead to cytotoxicity in non-target cells. The threshold for toxicity appears to vary significantly among different cell types, emphasizing the need for careful dosage regulation in therapeutic applications.

Future Directions

Research into this compound is ongoing, with potential applications in drug development targeting cancer and infectious diseases. Further studies are required to elucidate its full mechanism of action and optimize its pharmacological properties through structural modifications.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYNAJFNHMYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50771314
Record name 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50771314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143467-58-7
Record name 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50771314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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